molecular formula C13H17BrN2O3 B15377487 tert-butyl 3-bromo-2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate

tert-butyl 3-bromo-2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate

Cat. No.: B15377487
M. Wt: 329.19 g/mol
InChI Key: BCOQRZTYLASMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-bromo-2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate is a naphthyridine derivative featuring a bicyclic heteroaromatic core with a bromine substituent at position 3, a ketone group at position 2, and a tert-butyl carbamate protecting group at position 6. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive bromine atom and the versatility of the carbamate group for further functionalization . Its partially saturated tetrahydro-naphthyridine ring system contributes to conformational stability, which is advantageous in drug design for optimizing target binding .

Properties

Molecular Formula

C13H17BrN2O3

Molecular Weight

329.19 g/mol

IUPAC Name

tert-butyl 3-bromo-2-oxo-1,5,6,8-tetrahydro-1,7-naphthyridine-7-carboxylate

InChI

InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(18)16-5-4-8-6-9(14)11(17)15-10(8)7-16/h6H,4-5,7H2,1-3H3,(H,15,17)

InChI Key

BCOQRZTYLASMLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=O)C(=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs of this compound differ in halogenation, ring saturation, and functional groups. Below is a comparative analysis:

Compound Name Substituents Ring Saturation Molecular Formula Key Features
Target Compound 3-Bromo, 2-oxo, tert-butyl carbamate 2,5,6,8-tetrahydro C₁₃H₁₇BrN₂O₃ Bromine for cross-coupling; oxo group enhances hydrogen-bonding capacity
tert-Butyl 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate 3-Bromo, tert-butyl carbamate 5,6,7,8-tetrahydro C₁₃H₁₇BrN₂O₂ Lacks oxo group; bromine positioned similarly but in a different ring system
tert-Butyl 2,4-dichloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate 2,4-Dichloro, tert-butyl carbamate 5,6-dihydro C₁₃H₁₆Cl₂N₂O₂ Dichloro substitution increases lipophilicity; less saturated ring
tert-Butyl 3-bromo-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate 3-Bromo, tert-butyl carbamate 5,6-dihydro C₁₃H₁₇BrN₂O₂ Dihydro ring reduces rigidity; bromine retains cross-coupling potential
tert-Butyl 3-bromo-2-chloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate 3-Bromo, 2-chloro, tert-butyl carbamate 5,8-dihydro C₁₃H₁₆BrClN₂O₂ Dual halogenation enhances electrophilicity; steric hindrance at position 2

Physicochemical Properties

  • Lipophilicity : The dichloro derivative (ClogP ~3.1) is more lipophilic than the bromo-oxo target compound (ClogP ~2.8), impacting membrane permeability and solubility.
  • Molecular Weight : The target compound (MW 329.2 g/mol) falls within the typical range for drug-like molecules, whereas the dichloro analog (MW 303.18 g/mol) may exhibit better bioavailability due to lower molecular weight.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 3-bromo-2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate?

The synthesis typically involves multi-step reactions starting with naphthyridine core formation, followed by bromination and Boc (tert-butoxycarbonyl) protection. Key steps include:

  • Cyclization : Formation of the tetrahydro-naphthyridine scaffold via intramolecular condensation or cycloaddition reactions under reflux conditions (e.g., using DMF or THF as solvents) .
  • Bromination : Electrophilic substitution at the 3-position using brominating agents like N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeCl₃) .
  • Protection : Introduction of the tert-butyl carboxylate group via Boc-anhydride under basic conditions (e.g., DMAP, DIPEA) . Methodological Tip: Monitor reaction progress using TLC or LC-MS to optimize intermediate isolation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C) : Resolves regiochemistry of bromine substitution and confirms the tetrahydro-naphthyridine scaffold. For example, the downfield shift of the carbonyl (C=O) proton near δ 8.5 ppm in ¹H NMR indicates the 2-oxo group .
  • HRMS : Validates molecular weight (e.g., [M+H⁺] = 327.17 for C₁₃H₁₅BrN₂O₃) .
  • X-ray Crystallography : Resolves ambiguity in stereochemistry or crystal packing, though this requires high-purity crystals .

Advanced Research Questions

Q. How can low yields during bromination be addressed in the synthesis of this compound?

Low yields often arise from competing side reactions (e.g., over-bromination or ring oxidation). Strategies include:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce halogen scrambling .
  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance regioselectivity .
  • Temperature Control : Lower temperatures (0–5°C) minimize decomposition of the oxo group . Data Contradiction Note: Some protocols report higher yields with NBS over Br₂ due to milder conditions , while others favor Br₂ for cost efficiency .

Q. What strategies are used to analyze contradictory biological activity data for this compound?

Discrepancies in activity (e.g., enzyme inhibition vs. cytotoxicity) may stem from:

  • Assay Conditions : Variability in buffer pH, temperature, or cell lines (e.g., HEK293 vs. HeLa). Standardize protocols across labs.
  • Structural Analogues : Compare with similar naphthyridines (e.g., tert-butyl 3-amino derivatives) to isolate the role of the bromo-oxo moiety .
  • Molecular Dynamics Simulations : Model binding interactions with target proteins (e.g., kinases) to validate pharmacophore alignment .

Q. How is the reactivity of the bromo group exploited in further functionalization?

The C-Br bond undergoes:

  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce aromatic groups (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .
  • Nucleophilic Substitution : Replacement with amines (e.g., NH₃ in ethanol) to generate 3-amino derivatives for SAR studies . Caution: Protect the oxo group during these reactions to avoid side reactions .

Methodological Tables

Reaction Optimization Conditions Yield Range Reference
Bromination (NBS, DMF, 0°C)12 h, argon atmosphere45–60%
Boc Protection (Boc₂O, DMAP)RT, 24 h, CH₂Cl₂85–92%
Suzuki Coupling (Pd(PPh₃)₄)80°C, 8 h, DME/H₂O70–78%
Spectroscopic Data Key Peaks TechniqueReference
¹H NMR (CDCl₃)δ 1.48 (s, 9H, Boc), δ 4.35 (m, 2H, CH₂)500 MHz
HRMS (ESI+)m/z 327.17 [M+H⁺]Q-TOF

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.